molecular formula C21H17BrClNO4S B4598290 Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 374086-71-2

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B4598290
CAS No.: 374086-71-2
M. Wt: 494.8 g/mol
InChI Key: IVAWPDDCRXGQSW-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C21H17BrClNO4S This compound is characterized by the presence of multiple functional groups, including an ester, an amide, and halogenated aromatic rings

Scientific Research Applications

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Properties

IUPAC Name

ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO4S/c1-2-27-21(26)19-17(13-3-7-15(23)8-4-13)12-29-20(19)24-18(25)11-28-16-9-5-14(22)6-10-16/h3-10,12H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAWPDDCRXGQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374086-71-2
Record name ET 2-(((4-BROMOPHENOXY)ACETYL)AMINO)-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate
Reactant of Route 6
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Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate

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